3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide
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Description
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C19H25N3O6S2 and its molecular weight is 455.54. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
A study led by Abbasi et al. (2018) explored the synthesis of sulfonamides, including derivatives similar to the specified compound. These compounds exhibited acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivatives. These compounds demonstrated high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Antitumor Applications
Owa et al. (2002) evaluated sulfonamide-focused compounds, including those structurally related to the specified compound, for their antitumor properties. These compounds were identified as potent cell cycle inhibitors and have advanced to clinical trials for their antitumor effects (Owa et al., 2002).
Cardiac Myosin Activation
Research by Manickam et al. (2019) on sulfonamidophenylethylamide analogues, similar in structure to the specified compound, revealed their potential as novel cardiac myosin activators. These compounds showed promise in the treatment of systolic heart failure (Manickam et al., 2019).
Molecular Structure and Assembly Studies
De Castro et al. (2013) studied the effect of methylene group inclusion on the conformation and assembly of arylsulfonamide derivatives. These insights are crucial for understanding the molecular structure of such compounds (De Castro et al., 2013).
Properties
IUPAC Name |
3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S2/c1-21(2)19(23)12-13-20-29(24,25)16-10-11-18(28-4)17(14-16)22(3)30(26,27)15-8-6-5-7-9-15/h5-11,14,20H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBLLWXOICPUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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